3-Bromo-N-(3-chloropropyl)benzenesulfonamide
Overview
Description
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H11BrClNO2S and a molecular weight of 312.61 g/mol . This compound belongs to the class of sulfonamides, which are known for their antibacterial properties . It is used primarily in research and development settings and is not intended for medicinal or household use .
Scientific Research Applications
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is used in various scientific research applications, including:
Biology: Studying the effects of sulfonamide derivatives on biological systems.
Medicine: Investigating potential antibacterial properties and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
The safety data sheet for 3-Bromo-N-(3-chloropropyl)benzenesulfonamide suggests that it should be handled with care. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin or eyes, it should be washed off with plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Mechanism of Action
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Bromo-N-(3-chloropropyl)benzenesulfonamide, factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Biochemical Analysis
Biochemical Properties
3-Bromo-N-(3-chloropropyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it can inhibit sulfonamide-sensitive enzymes, which are crucial in various metabolic pathways . The interactions between this compound and these enzymes are typically characterized by the formation of stable complexes, leading to the inhibition of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins, leading to changes in downstream signaling pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with target enzymes, leading to enzyme inhibition. This compound can form covalent bonds with the active sites of enzymes, thereby blocking their activity . Additionally, this compound can influence gene expression by binding to regulatory proteins and altering their activity . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to more pronounced effects on cell signaling and gene expression . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in the metabolism of sulfonamides, thereby affecting metabolic flux and metabolite levels . Additionally, this compound can interact with cofactors, influencing their availability and activity in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it can accumulate in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, this compound can be targeted to other organelles, such as the mitochondria, where it can affect mitochondrial function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-chloropropyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 3-chloropropylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(3-chloropropyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonamide group can participate in redox reactions.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azido or cyano derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a chlorine atom.
N-(3-Chloropropyl)-4-bromobenzenesulfonamide: Similar structure but with the bromine atom in a different position.
Uniqueness
3-Bromo-N-(3-chloropropyl)benzenesulfonamide is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for research in various fields, including organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-bromo-N-(3-chloropropyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2S/c10-8-3-1-4-9(7-8)15(13,14)12-6-2-5-11/h1,3-4,7,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZZPTJKKBQFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650320 | |
Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-46-4 | |
Record name | 3-Bromo-N-(3-chloropropyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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